molecular formula C25H22N4O3 B8529941 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine

Cat. No. B8529941
M. Wt: 426.5 g/mol
InChI Key: DGUVDQJGKOVXLA-UHFFFAOYSA-N
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Patent
US07626030B2

Procedure details

A solution/suspension of Pd2dba3 (9.30 mg, 0.01 mmol), 2-(dicyclohexylphosphino)-2′-4′-6′-tri-i-propyl-1,1′-biphenyl (19.5 mg, 0.04 mmol), sodium tert-butoxide (46.0 mg, 0.48 mmol), 6-((6,7-bis(methyloxy)-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-amine (Example 120, 119 mg, 0.34 mmol) and bromobenzene (53.4 mg, 0.34 mmol) in toluene (1 mL) was stirred at 100° C. for 16 h. After cooling to RT, the mixture was purified by silica gel chromatography (DCM/acetone: 100/0 to 70/30) to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 427.3 (M+1). Mass Calc'd for C25H22N4O3: 426.47.
[Compound]
Name
2-(dicyclohexylphosphino)-2′-4′-6′-tri-i-propyl-1,1′-biphenyl
Quantity
19.5 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
53.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
9.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][CH3:20])[N:15]=[CH:14][CH:13]=[C:12]2[O:21][C:22]1[CH:30]=[C:29]2[C:25]([C:26]([NH2:32])=[N:27][N:28]2[CH3:31])=[CH:24][CH:23]=1.Br[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][CH3:20])[N:15]=[CH:14][CH:13]=[C:12]2[O:21][C:22]1[CH:30]=[C:29]2[C:25]([C:26]([NH:32][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[N:27][N:28]2[CH3:31])=[CH:24][CH:23]=1 |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
2-(dicyclohexylphosphino)-2′-4′-6′-tri-i-propyl-1,1′-biphenyl
Quantity
19.5 mg
Type
reactant
Smiles
Name
Quantity
46 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
119 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C2C(=NN(C2=C1)C)N
Name
Quantity
53.4 mg
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
9.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was purified by silica gel chromatography (DCM/acetone: 100/0 to 70/30)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C2C(=NN(C2=C1)C)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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